TIQ-15: A Novel Tetrahydroisoquinoline-Based CXCR4 Antagonist for HIV-1 Therapy
TIQ-15: A Novel Tetrahydroisoquinoline-Based CXCR4 Antagonist for HIV-1 Therapy
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of TIQ-15, a novel small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). CXCR4 is a critical co-receptor for the entry of X4-tropic and dual-tropic strains of Human Immunodeficiency Virus 1 (HIV-1) into host cells. The emergence of these viral strains, particularly in later stages of infection, is associated with accelerated disease progression and a decline in CD4+ T cell counts.[1][2] This guide details the mechanism of action, preclinical efficacy, and experimental protocols related to TIQ-15, offering a valuable resource for researchers in the fields of virology, immunology, and medicinal chemistry.
Core Compound Profile
TIQ-15 is a tetrahydroisoquinoline derivative that has demonstrated potent and specific inhibition of CXCR4-mediated HIV-1 entry.[3][4] Unlike some earlier CXCR4 antagonists that faced challenges with toxicity or off-target effects, TIQ-15 has shown a favorable preclinical profile, making it a promising candidate for further development.[5]
Quantitative Efficacy and Bioactivity
The biological activity of TIQ-15 has been characterized across a range of in vitro assays, demonstrating its potency against CXCR4-tropic HIV-1 and its effects on CXCR4 signaling pathways.
| Parameter | Value | Assay/Cell Type | Reference |
| Anti-HIV Activity | |||
| IC50 (HIV-1 NL4-3) | 13 nM | Rev-CEM-GFP-Luc reporter T cells | |
| Inhibition of X4-tropic clinical isolates | Potent | Human PBMCs | |
| Inhibition of dual-tropic clinical isolates | Potent | Human PBMCs | |
| Inhibition of R5-tropic clinical isolates | Moderate | Human PBMCs | |
| CXCR4 Antagonism | |||
| IC50 (SDF-1α-mediated cAMP production) | 41 nM | CXCR4-Glo cells | |
| IC50 (SDF-1α-mediated chemotaxis) | 176 nM | Blood resting CD4 T cells | |
| IC50 (125I-SDF-1α binding) | 112 nM | Not specified | |
| IC50 (β-arrestin recruitment) | 19 nM | Not specified | |
| IC50 (CXCL12-mediated Ca2+ flux) | 3-10 nM | Not specified | |
| Cytotoxicity | |||
| TC50 | >50 µM | Rev-CEM-GFP-Luc cells |
Mechanism of Action
TIQ-15 functions as an allosteric antagonist of CXCR4. It binds to a site on the receptor that is distinct from the binding site of the natural ligand, CXCL12 (also known as SDF-1α). This interaction prevents the conformational changes in CXCR4 that are necessary for the fusion of the HIV-1 envelope with the host cell membrane.
Inhibition of HIV-1 Entry
The primary antiviral mechanism of TIQ-15 is the blockade of CXCR4-mediated viral entry. This has been demonstrated in experiments using X4-tropic HIV-1 strains, where TIQ-15 effectively prevents the virus from entering and infecting CD4+ T cells. Importantly, TIQ-15 does not inhibit viral entry mediated by the CCR5 co-receptor, nor does it affect post-entry steps of the viral lifecycle.
Interference with CXCR4 Signaling
In addition to blocking viral entry, TIQ-15 also antagonizes the natural signaling functions of CXCR4 that are triggered by its ligand, CXCL12. This includes the inhibition of:
-
cAMP production: TIQ-15 blocks the CXCL12-induced decrease in cyclic adenosine monophosphate (cAMP) levels.
-
Cofilin activation: It prevents the activation of cofilin, a key protein involved in actin cytoskeleton rearrangements necessary for cell migration.
-
Chemotaxis: TIQ-15 inhibits the directed migration of T cells in response to a CXCL12 gradient.
The following diagram illustrates the CXCR4 signaling pathway and the points of inhibition by TIQ-15.
Caption: CXCR4 signaling pathway and TIQ-15 inhibition.
Dual-Tropic Activity and Synergy with Maraviroc
A notable feature of TIQ-15 is its activity against both X4-tropic and dual-tropic HIV-1 isolates. Furthermore, it exhibits moderate inhibitory activity against R5-tropic viruses and has been shown to act synergistically with the CCR5 antagonist, maraviroc. This suggests that a combination therapy of TIQ-15 and maraviroc could potentially block the entry of all major HIV-1 tropisms.
The logical relationship of TIQ-15's activity spectrum is depicted below.
Caption: TIQ-15 dual-tropic activity and synergy.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols used in the characterization of TIQ-15.
HIV-1 Infection Assay (Rev-CEM-GFP-Luc Reporter Cells)
This assay quantifies the anti-HIV potency of TIQ-15 in a T-cell line.
-
Cells: Rev-CEM-GFP-Luc reporter cells, which express GFP and luciferase upon successful HIV-1 infection.
-
Virus: HIV-1(NL4-3) (X4-tropic).
-
Protocol:
-
Pre-treat Rev-CEM-GFP-Luc cells with varying concentrations of TIQ-15 (e.g., from 10 µM to 25.6 pM in a 5-fold dilution series) or DMSO (vehicle control) for 1 hour at 37°C.
-
Infect the pre-treated cells with HIV-1(NL4-3) for 2 hours.
-
Wash the cells to remove the virus and compound.
-
Culture the cells for 48-72 hours.
-
Analyze GFP expression using flow cytometry. Propidium iodide (PI) staining is used to exclude dead cells from the analysis.
-
-
Endpoint: The concentration of TIQ-15 that inhibits HIV-1 infection by 50% (IC50) is calculated.
The workflow for this assay is illustrated below.
Caption: HIV-1 infection assay workflow.
Viral Entry Assay (BlaM-Vpr-based)
This assay specifically measures the fusion and entry of HIV-1 into target cells.
-
Cells: CEM-SS cells.
-
Virus: HIV-1(NL4-3) containing a β-lactamase-Vpr (BlaM-Vpr) fusion protein.
-
Protocol:
-
Treat CEM-SS cells with TIQ-15 (e.g., 10 µM), a known CXCR4 antagonist like AMD3100 (10 µM), or DMSO for 1 hour at 37°C.
-
Infect the cells with BlaM-Vpr containing HIV-1(NL4-3) for 4 hours.
-
Load the cells with a fluorescent β-lactamase substrate (e.g., CCF2-AM).
-
Analyze the cells by flow cytometry. Cleavage of the substrate by BlaM-Vpr, which is delivered into the cytoplasm upon viral entry, results in a shift in fluorescence.
-
-
Endpoint: Inhibition of viral entry is determined by the reduction in the percentage of cells with cleaved substrate.
Chemotaxis Assay
This assay assesses the ability of TIQ-15 to block cell migration towards a chemoattractant.
-
Cells: Blood resting CD4 T cells.
-
Chemoattractant: SDF-1α (the natural ligand for CXCR4).
-
Protocol:
-
Isolate resting CD4 T cells from peripheral blood.
-
Pre-treat the cells with different concentrations of TIQ-15.
-
Place the cells in the upper chamber of a transwell plate.
-
Add SDF-1α to the lower chamber.
-
Incubate to allow cell migration.
-
Quantify the number of cells that have migrated to the lower chamber.
-
-
Endpoint: The concentration of TIQ-15 that inhibits cell migration by 50% (IC50) is determined.
Synthesis and Drug-like Properties
TIQ-15 belongs to a class of 1,2,3,4-tetrahydroisoquinoline compounds. While detailed synthetic schemes are beyond the scope of this guide, it is noteworthy that structure-activity relationship (SAR) studies have been conducted to optimize the drug-like properties of this chemical series. For instance, modifications to the side chain of the TIQ core have been explored to improve metabolic stability and reduce off-target effects, such as inhibition of cytochrome P450 enzymes. TIQ-15 itself was found to have minimal inhibitory effects against CYP450 enzymes, a favorable characteristic for a drug candidate.
Clinical Development Status
As of the latest available information, TIQ-15 is in the preclinical stage of development. There are no registered clinical trials for TIQ-15 in humans for the treatment of HIV-1 or any other indication. Further studies, including in vivo efficacy and comprehensive safety and toxicology assessments, will be necessary before it can advance to clinical evaluation.
Conclusion
TIQ-15 is a potent and specific CXCR4 antagonist with promising preclinical activity against X4-tropic and dual-tropic HIV-1. Its favorable in vitro profile, including high potency, low cytotoxicity, and synergistic activity with a CCR5 antagonist, positions it as a valuable lead compound for the development of new HIV-1 entry inhibitors. The detailed experimental data and protocols provided in this guide serve as a foundation for further research and development efforts aimed at translating the potential of TIQ-15 into a clinical reality for individuals living with HIV-1.
References
- 1. Characterization of a CXCR4 antagonist TIQ-15 with dual tropic HIV entry inhibition properties | PLOS Pathogens [journals.plos.org]
- 2. Characterization of a CXCR4 antagonist TIQ-15 with dual tropic HIV entry inhibition properties | PLOS Pathogens [journals.plos.org]
- 3. Characterization of a CXCR4 antagonist TIQ-15 with dual tropic HIV entry inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a CXCR4 antagonist TIQ-15 with dual tropic HIV entry inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Tetrahydroisoquinoline CXCR4 Antagonists with Rigidified Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
